(Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline hydrobromide
Description
The compound “(Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline hydrobromide” is a hydrobromide salt of a thiazol-2-ylidene aniline derivative. Its core structure consists of a thiazole ring substituted with phenyl, thiophen-2-yl, and an aniline moiety. The (Z)-configuration indicates the spatial arrangement of substituents around the imine bond. The hydrobromide salt enhances solubility and stability, making it suitable for biological applications.
Properties
IUPAC Name |
N,3-diphenyl-4-thiophen-2-yl-1,3-thiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S2.BrH/c1-3-8-15(9-4-1)20-19-21(16-10-5-2-6-11-16)17(14-23-19)18-12-7-13-22-18;/h1-14H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWKSIANHHLYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)C4=CC=CC=C4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline hydrobromide typically involves the condensation of 3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene with aniline in the presence of hydrobromic acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Hydrolysis of the Formamide Group
The formamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s pharmacological or synthetic utility.
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates nucleophilic substitution, particularly at the 2-position, where steric effects from the methyl groups (4,6-positions) may influence regioselectivity.
Cyclization Reactions
The formamide group and cyclopentyl-phenyl substituents enable intramolecular cyclization, forming fused heterocyclic systems.
| Reagents/Conditions | Products
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, compounds structurally related to (Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Thiazole derivatives are also being investigated for their anticancer properties. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines, including breast cancer (MCF7) and other types of tumors. The proposed mechanism includes apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Preliminary studies suggest that thiazole-based compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to inhibit monoamine oxidase (MAO) isoforms has been highlighted as a promising avenue for drug development in this area .
Organic Electronics
The unique electronic properties of thiophene and thiazole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Their ability to form stable thin films and exhibit good charge transport properties is particularly advantageous .
Sensors
Compounds like (Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline hydrobromide are being explored for use in chemical sensors due to their selective binding properties and responsiveness to various environmental stimuli .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including those structurally related to (Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline, revealed promising results against multi-drug resistant bacterial strains. The research employed both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and bacterial targets .
Case Study 2: Anticancer Activity
In another investigation, derivatives were synthesized and tested against various cancer cell lines. The findings indicated that certain modifications to the thiazole structure enhanced cytotoxicity and selectivity towards malignant cells while minimizing effects on normal cells .
Mechanism of Action
The mechanism of action of (Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline hydrobromide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s thiophen-2-yl substituent distinguishes it from structurally related analogs. Key comparisons include:
Pharmacological Activity
- Cardioprotective Activity: The structurally related compound N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () demonstrated superior cardioprotective effects compared to Levocarnitine and Mildronate in hypoxia models .
- Antimicrobial Potential: Thiazoles with bromophenyl substituents () showed moderate antimicrobial activity, suggesting the target compound’s bromine-free structure might prioritize different therapeutic pathways .
Physicochemical Properties
- Melting Points : Thiazol-2-ylidene derivatives with bulky substituents (e.g., 4-nitrophenyl in ) exhibit higher melting points (>200°C) due to rigid structures, whereas methoxy-substituted analogs () melt at lower temperatures (~200°C) .
- Spectroscopic Data : IR spectra of related compounds () show C=O stretches at ~1690 cm⁻¹, absent in the target compound, which instead features thiophene C-S vibrations (~700 cm⁻¹) .
Biological Activity
(Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline hydrobromide, with CAS number 471917-27-8, is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and other therapeutic effects based on diverse research findings.
- Molecular Formula : C₁₉H₁₅BrN₂S₂
- Molecular Weight : 415.4 g/mol
- Structure : The compound features a thiazole ring conjugated with a phenyl and thiophene moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound's mechanism of action appears to involve the inhibition of cell proliferation in various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of thiazole derivatives against a panel of human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on tumor growth. The IC₅₀ values for some derivatives ranged from 0.41 to 0.85 μM against CDK1, a key regulator in the cell cycle, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
Thiazole derivatives are known for their broad-spectrum antimicrobial properties. The compound was tested against various bacterial strains and showed promising results.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| M. tuberculosis | 8 µg/mL |
These findings indicate that the compound possesses significant antibacterial and antitubercular activities, making it a candidate for further development in treating infectious diseases .
Structure–Activity Relationship (SAR)
The biological activity of thiazole derivatives can often be correlated with their structural features. Modifications in the phenyl or thiophene rings can enhance binding affinity to biological targets.
Key Findings from SAR Studies:
- Substituent Effects : Introduction of electron-donating groups on the phenyl ring significantly increases the antiproliferative activity.
- Conjugation : The presence of conjugated systems (like thiophene) enhances the overall stability and reactivity of the molecule, contributing to its biological efficacy .
The proposed mechanisms by which this compound exerts its biological effects include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
